![molecular formula C18H14ClNO4 B2495330 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 844661-93-4](/img/structure/B2495330.png)
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformation . Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, polarity, reactivity, stability, and spectral properties .Scientific Research Applications
- Starting from 4-chlorobenzoic acid, researchers synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications.
- A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was synthesized using a one-pot sequential strategy under sonication. X-ray diffraction analysis revealed a layer structure formed by hydrogen bonding between C–H···O and C–H···N . Such crystal engineering insights have implications in materials science.
- The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule shows promise in nonlinear optics. Second and third harmonic generation studies indicate that its static and dynamic polarizability surpasses that of urea . This suggests potential applications in optical devices.
Antiviral Activity
Crystal Engineering
Nonlinear Optics
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. Many bioactive aromatic compounds interact with their targets by binding to specific sites, thereby modulating the activity of the target proteins .
Biochemical pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of action
Without specific studies, it’s hard to determine the exact molecular and cellular effects of this compound. Similar compounds have shown antioxidant and anti-inflammatory properties .
Action environment
The stability, efficacy, and action of this compound could be influenced by various environmental factors, including temperature, pH, presence of other chemicals, and specific characteristics of the biological system where it is applied. For example, DDT, a well-known organochlorine compound, has been found to accumulate in the environment due to its persistence and biomagnification properties .
Safety and Hazards
properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIYVSYMCTXYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate |
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